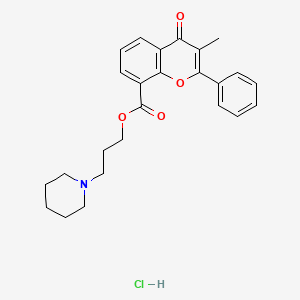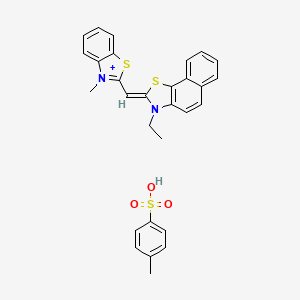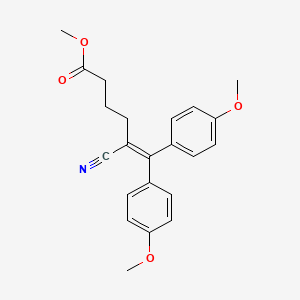
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrimido[4,5-b][1,4]benzothiazines, which are known for their diverse biological activities.
Métodos De Preparación
The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves multiple steps, including the formation of the pyrimido[4,5-b][1,4]benzothiazine core and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide has been studied for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activities. In industry, it may be used in the development of new materials and technologies.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in a biological context, the compound may interact with enzymes or receptors to exert its effects. Understanding the mechanism of action is crucial for optimizing its use in various applications.
Comparación Con Compuestos Similares
6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide can be compared with other similar compounds in the pyrimido[4,5-b][1,4]benzothiazine class. Similar compounds include those with different substituents on the pyrimido[4,5-b][1,4]benzothiazine core. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
103291-35-6 |
|---|---|
Fórmula molecular |
C20H32BrN5S |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
4-N-heptyl-4-N,7,7-trimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide |
InChI |
InChI=1S/C20H31N5S.BrH/c1-5-6-7-8-9-10-25(4)18-16-19(23-13-22-18)26-17-14(21)11-20(2,3)12-15(17)24-16;/h13H,5-12,21H2,1-4H3;1H |
Clave InChI |
DOBFRFCNKVNJFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN(C)C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)







